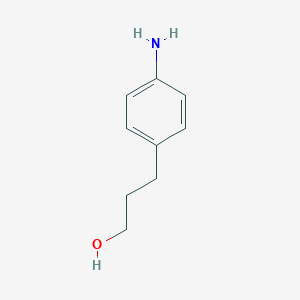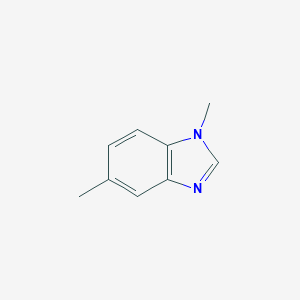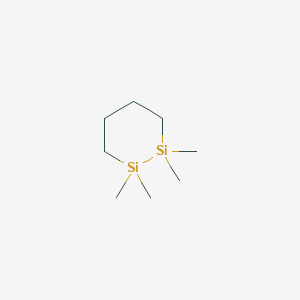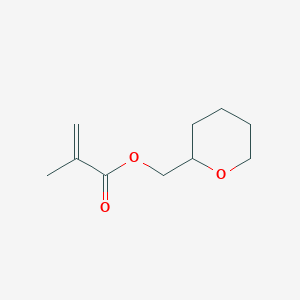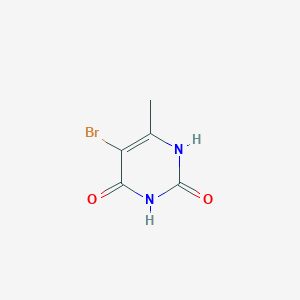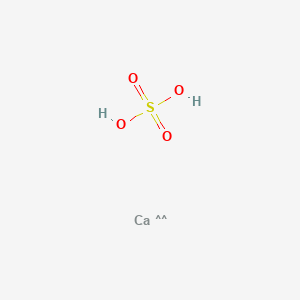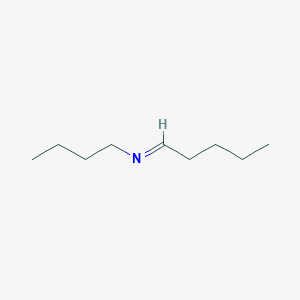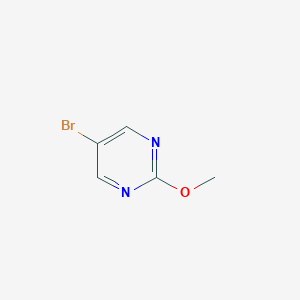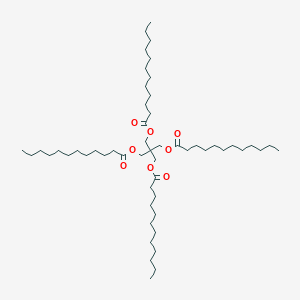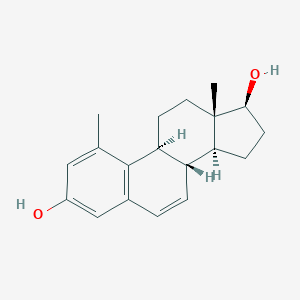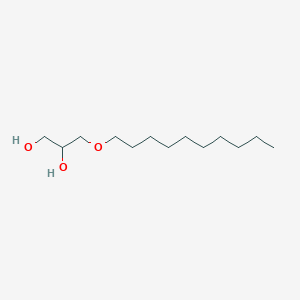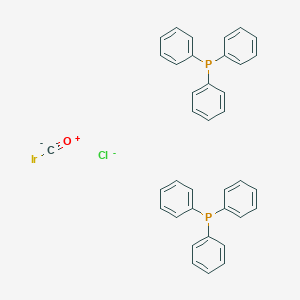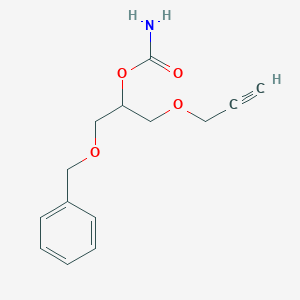
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate, also known as BPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPPC is a carbamate derivative that exhibits a unique chemical structure, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression. Inflammation research has shown that 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate inhibits the production of pro-inflammatory cytokines by blocking the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes.
Effets Biochimiques Et Physiologiques
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes that play a role in programmed cell death. In inflammation research, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for use in lab experiments. It exhibits high solubility in water and is stable under a wide range of pH conditions. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate in lab experiments. It has low bioavailability and a short half-life, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate. One area of interest is the development of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, further research is needed to fully understand the mechanism of action of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate and its potential therapeutic applications in various fields of medicine. Finally, studies investigating the safety and toxicity of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate in vivo are needed to determine its potential as a drug candidate.
Conclusion:
In conclusion, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is a carbamate derivative that exhibits a unique chemical structure and potential therapeutic applications in various fields of medicine. The synthesis of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction between 1-benzyloxy-3-chloro-2-propanol and propargyl carbamate, and it has been studied for its potential anti-tumor and anti-inflammatory activity, as well as its potential use in treating neurological disorders. While 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for use in lab experiments, there are also some limitations to its use. Future research on 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate should focus on developing analogs with improved pharmacokinetic properties, further understanding its mechanism of action, and investigating its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction between 1-benzyloxy-3-chloro-2-propanol and propargyl carbamate. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate.
Applications De Recherche Scientifique
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Inflammation research has also shown that 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
14669-15-9 |
|---|---|
Nom du produit |
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate |
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(1-phenylmethoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C14H17NO4/c1-2-8-17-10-13(19-14(15)16)11-18-9-12-6-4-3-5-7-12/h1,3-7,13H,8-11H2,(H2,15,16) |
Clé InChI |
USSSRTPJQOMRMA-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COCC1=CC=CC=C1)OC(=O)N |
SMILES canonique |
C#CCOCC(COCC1=CC=CC=C1)OC(=O)N |
Synonymes |
Carbamic acid 2-(benzyloxy)-1-(2-propynyloxymethyl)ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



